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Compound of Interest

Compound Name:
3-Hydroxy-4,5-dimethylfuran-

2(5H)-one

Cat. No.: B146786 Get Quote

This technical guide provides a comprehensive overview of the sensory characteristics of

sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent, chiral lactone aroma compound.

The document is intended for researchers, scientists, and professionals in drug development

and food science, detailing the compound's flavor profile at various concentrations, the

methodologies used for its analysis, and the underlying pathways of its perception and

formation.

Sotolon: A Compound of Contrasting Aromas
Sotolon is a remarkably potent aroma compound known for its dramatically different sensory

profiles depending on its concentration.[1][2] At high concentrations, it imparts a characteristic

aroma of fenugreek or curry.[1][3][4] In contrast, at lower concentrations, it is associated with

pleasant, sweet notes of maple syrup, caramel, or burnt sugar.[1][3][4] This dual nature makes

it a significant component in a wide array of products, from aged spirits like rum and sake to

maple syrup and fortified wines.[1][2]

Quantitative Sensory Data
The sensory perception of sotolon is highly dependent on its concentration and the matrix in

which it is present. The following tables summarize key quantitative data from various studies.

Table 1: General Sensory Profile of Sotolon by Concentration
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Concentration Level
Associated Aroma
Descriptors

Reference

High Fenugreek, Curry, Spicy [1][4][5]

| Low | Maple Syrup, Caramel, Burnt Sugar, Honey-like, Nutty |[1][3][5] |

Table 2: Odor Detection and Recognition Thresholds of Sotolon in Various Media

Medium Enantiomer/Mixture Threshold Type
Threshold
Concentration

Water Racemic Detection 0.001 ppb (µg/L)[3]

Model Wine (12%

EtOH/Water)
(+)-(S)-Sotolon Detection 0.8 ppb (µg/L)[4]

Model Wine (12%

EtOH/Water)
(-)-(R)-Sotolon Detection 89 ppb (µg/L)[4]

Model Wine Racemic Detection 2 µg/L[5][6]

Dry White Wine Racemic Detection 8 µg/L[5][6]

Japanese Sake Racemic Detection 3.1 µg/L[5]

Flor Sherry Racemic Detection 15 µg/L[6]

Madeira Wine Racemic Detection 23 µg/L[7][8]

Simulated Maple

Syrup Base
Racemic Detection 0.5 ppm (500 µg/L)[9]

| Simulated Maple Syrup Base | Racemic | Recognition (Maple, Burnt Sugar) | 1.0 ppm (1000

µg/L)[9] |

The two enantiomers of sotolon possess distinct sensory properties. The (+)-(S)-enantiomer is

described as "curry, walnut (strongly caramelic)," while the (-)-(R)-enantiomer is characterized

as "walnut, rancid." Notably, the perception threshold of the (S)-enantiomer is over 100 times

lower than that of the (R)-enantiomer in a dilute alcohol solution.[4]
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Table 3: Concentration-Dependent Aroma Descriptors in Sweet Fortified Wines

Concentration Range Predominant Aroma Characteristic

< 300 µg/L "Prune" aroma[10]

300 - 600 µg/L "Dried prickly-pear, dried fruit" aroma[10]

| > 600 µg/L | "Rancio" character (a desirable aged, nutty, oxidized note)[10] |

Table 4: Recommended Starting Concentrations for Flavor Applications

Flavor Category
Recommended Sotolon
Concentration

Sensory Contribution

Maple Syrup 20 ppm
Compromise between
authentic and fenugreek-
based styles[11]

Coffee 50 ppm Enhances caramel notes[11]

Hazelnut & Praline 50 ppm Enhances nuttiness[11]

Caramel & Toffee 30 ppm Boosts caramel character[11]

Peanut 30 ppm Adds savory character[11]

Walnut 20 ppm
Adds depth and savory

complexity[11]

Butterscotch 10 ppm
Subtle boost to caramel and

savory taste[11]

Malt & Malted Milk 10 ppm Subtle enhancement[11]

| Chocolate & Cocoa | 1 ppm | Adds subtle taste advantages without fenugreek intrusion[11] |

Experimental Protocols
The characterization and quantification of sotolon rely on precise analytical and sensory

evaluation protocols.
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This protocol is a generalized methodology based on practices for evaluating the sensory

impact of specific aroma compounds in a food matrix, such as walnuts or wine.[12]

Objective: To determine the sensory contribution of sotolon to the overall aroma profile of a

product.

Materials:

Odorless base matrix (e.g., silicone oil/water emulsion for walnuts, model wine solution).

[12]

Stock solutions of sotolon in ethanol or water.

Trained sensory panel (12-20 assessors).[12]

Single-use polystyrene vessels with lids.[12]

Methodology:

Sample Preparation: Prepare a series of samples by spiking the odorless base matrix with

sotolon at various concentrations, including a blank reference (matrix with ethanol only).

[12] Concentrations should bracket the expected natural concentration and odor threshold.

Sensory Evaluation: Employ a discrimination test, such as a three-alternative forced

choice (3-AFC) test.[12] Present assessors with three samples, two of which are the blank

reference and one of which contains the sotolon spike. Ask assessors to identify the

different sample.

Threshold Determination: The detection threshold is defined as the lowest concentration at

which a statistically significant portion of the panel can correctly identify the spiked

sample.

Descriptive Analysis: For suprathreshold concentrations, ask panelists to rate the intensity

of specific descriptors (e.g., "walnut," "fenugreek," "caramel") defined by reference

materials.[12]
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Data Analysis: Analyze discrimination test data using binomial statistics. Analyze descriptive

ratings using analysis of variance (ANOVA) to determine significant differences in descriptor

intensity across concentrations.

This protocol outlines a common workflow for extracting and quantifying sotolon from a

complex liquid matrix like wine.[5][13][14]

Objective: To accurately measure the concentration of sotolon in a fortified wine sample.

Materials:

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[5]

Conditioning and elution solvents (methanol, water, ammonia solution, dichloromethane).

[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]

Sotolon analytical standard.

Methodology:

Sample Preparation: Prepare a calibration curve using a synthetic wine matrix spiked with

known concentrations of the sotolon standard (e.g., 1–2000 µg/L).[14]

Solid-Phase Extraction (SPE):

Condition the SPE cartridge with methanol, water, and 5% ammonia solution.[5]

Load a defined volume of the wine sample (e.g., 25-50 mL) onto the cartridge.[5][13]

Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to

remove interferences.[13]

Elute sotolon with a suitable solvent like dichloromethane.[13]

Concentration & Analysis: Concentrate the eluate to a small volume (e.g., 0.1 mL).[13]

Inject the concentrated extract into the LC-MS/MS system.
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LC-MS/MS Detection: Analyze sotolon in Multiple Reaction Monitoring (MRM) mode, using

specific precursor-to-product ion transitions for quantification and identification (e.g., 129.1

m/z → 55.1 m/z).[14]

Data Analysis: Quantify the sotolon concentration in the sample by comparing its peak area

to the calibration curve generated from the analytical standards.

Visualized Workflows and Pathways
The following diagrams illustrate key processes related to sotolon analysis and perception,

adhering to the specified design constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://callingallcontestants.com/sources-and-uses-of-sotolon/
http://www.leffingwell.com/burnt1.htm
http://www.leffingwell.com/chirality/sotolon.htm
https://www.jstage.jst.go.jp/article/fstr/31/3/31_FSTR-D-24-00217/_html/-char/ja
https://www.jstage.jst.go.jp/article/fstr/31/3/31_FSTR-D-24-00217/_html/-char/ja
https://www.researchgate.net/publication/5479954_Changes_in_the_Sotolon_Content_of_Dry_White_Wines_during_Barrel_and_Bottle_Aging
https://www.researchgate.net/figure/Number-of-samples-analyzed-to-assess-the-odor-relevance-of-sotolon-in-MW-blends-according_tbl2_337188834
https://www.mdpi.com/2218-273X/9/11/720
https://pages.uoregon.edu/chendon/coffee_literature/old_literature/1991%20J.%20Sens.%20Stud.,%20Chemistry%20of%20maple%20syrup.pdf
https://oeno-one.eu/article/view/1711
https://oeno-one.eu/article/view/1711
https://www.perfumerflavorist.com/flavor/ingredients/article/21861279/flavor-bites-sotolon
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176575/
https://www.researchgate.net/publication/9085094_Quantitative_determination_of_sotolon_maltol_and_free_furaneol_in_wine_by_solid-phase_extraction_and_gas_chromatography-ion-trap_mass_spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311786/
https://www.benchchem.com/product/b146786#sensory-characteristics-of-sotolon-at-different-concentrations
https://www.benchchem.com/product/b146786#sensory-characteristics-of-sotolon-at-different-concentrations
https://www.benchchem.com/product/b146786#sensory-characteristics-of-sotolon-at-different-concentrations
https://www.benchchem.com/product/b146786#sensory-characteristics-of-sotolon-at-different-concentrations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146786?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

